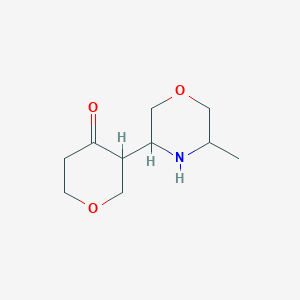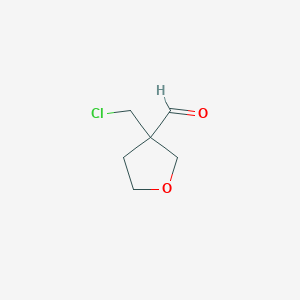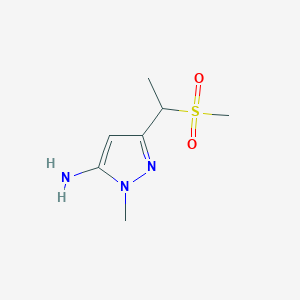
3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methanesulfonylethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: De-methanesulfonylated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-Methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(1S)-1-methanesulfonylethyl]aniline
- 3-[(1R)-1-methanesulfonylethyl]aniline
Uniqueness
3-(1-Methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of both the methanesulfonylethyl and methyl groups on the pyrazole ring can influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C7H13N3O2S |
|---|---|
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
2-methyl-5-(1-methylsulfonylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3O2S/c1-5(13(3,11)12)6-4-7(8)10(2)9-6/h4-5H,8H2,1-3H3 |
InChI-Schlüssel |
SLGXARVTRJJDTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NN(C(=C1)N)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13315700.png)
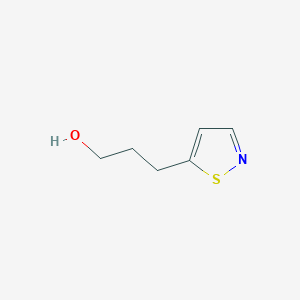
![2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13315733.png)
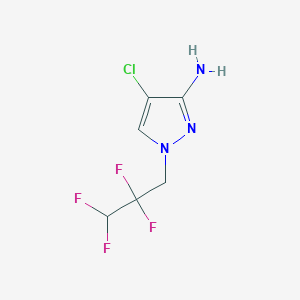
![Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate](/img/structure/B13315741.png)
![3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3S)-3-aminopropan-1-OL](/img/structure/B13315750.png)
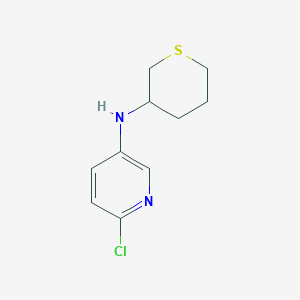
amine](/img/structure/B13315760.png)
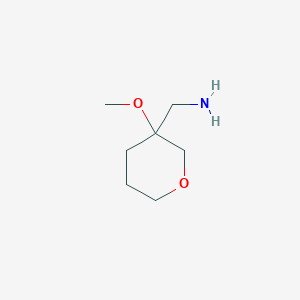
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate](/img/structure/B13315779.png)

